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Abstract
Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor

(EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell

lung cancer (NSCLC) with EGFR mutations. The synthesis of this complex molecule involves

several key steps and starting materials, the understanding of which is crucial for process

optimization and development. This technical guide provides an in-depth analysis of a

prominent synthetic route to Osimertinib, detailing the core starting materials, experimental

protocols, and quantitative data. Furthermore, it visualizes the targeted EGFR signaling

pathway and the experimental workflow using the DOT language for Graphviz.

Introduction to Osimertinib and its Mechanism of
Action
Osimertinib is designed to selectively inhibit both EGFR-sensitizing mutations (e.g., exon 19

deletions and L858R) and the T790M resistance mutation, which is a common mechanism of

acquired resistance to first- and second-generation EGFR TKIs. Its mechanism of action

involves the covalent modification of a cysteine residue (Cys797) in the ATP-binding site of the

EGFR kinase domain, leading to irreversible inhibition of its activity. This targeted approach

spares wild-type EGFR, thereby reducing toxicity.
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The EGFR Signaling Pathway
The epidermal growth factor receptor is a transmembrane protein that, upon activation by its

ligands, initiates a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-

ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are critical for regulating cell

proliferation, survival, and differentiation. In NSCLC with activating EGFR mutations, these

pathways are constitutively active, driving tumorigenesis. Osimertinib's inhibition of EGFR

effectively shuts down these downstream signals.
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EGFR Signaling Pathway and Osimertinib's Point of Inhibition.

Key Starting Materials and Synthetic Strategy
The synthesis of Osimertinib can be approached through various routes, with a common

strategy involving the convergent synthesis of two key fragments: a substituted pyrimidine core

and an acrylamide side chain attached to a substituted aniline. A representative and well-

documented approach utilizes the following key starting materials:

N-methylindole: Forms the indole moiety of the pyrimidine core.

2,4-Dichloropyrimidine: Acts as the pyrimidine backbone.

4-Fluoro-2-methoxy-5-nitroaniline: A key building block for the substituted aniline portion of

the molecule.
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N,N,N'-Trimethylethylenediamine: Used to introduce the dimethylaminoethyl(methyl)amino

side chain.

3-Chloropropionyl chloride or Acryloyl chloride: Reagents for the formation of the reactive

acrylamide "warhead."

The overall synthetic strategy involves the sequential construction of the molecule, culminating

in the formation of the crucial acrylamide group.

Experimental Protocols
The following sections provide a detailed, step-by-step methodology for the synthesis of

Osimertinib, compiled from various sources to represent a coherent and plausible industrial-

scale process.

Synthesis of 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-
indole
This initial step involves a Friedel-Crafts-type reaction to couple the indole and pyrimidine rings.

Materials:

N-methylindole

2,4-Dichloropyrimidine

Aluminum chloride (AlCl₃)

Dichloromethane (DCM)

Procedure:

A solution of N-methylindole in dichloromethane is cooled to 0-5 °C.

Anhydrous aluminum chloride is added portion-wise, maintaining the temperature below 10

°C.
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A solution of 2,4-dichloropyrimidine in dichloromethane is added dropwise to the reaction

mixture.

The reaction is stirred at room temperature until completion, as monitored by TLC or HPLC.

The reaction is quenched by the slow addition of ice-cold water.

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

The crude product is purified by recrystallization or column chromatography to yield 3-(2-

chloropyrimidin-4-yl)-1-methyl-1H-indole.

Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-
methyl-1H-indol-3-yl)pyrimidin-2-amine
This step involves a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole

4-fluoro-2-methoxy-5-nitroaniline

p-Toluenesulfonic acid

2-Pentanol

Procedure:

To a reaction vessel, add 2-pentanol, 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole, 4-fluoro-

2-methoxy-5-nitroaniline, and p-toluenesulfonic acid.[1]

Heat the reaction mixture to 80 °C and maintain stirring for 6 hours.[1]

Upon completion, cool the mixture to room temperature (25-28 °C).[1]

Filter the solid product and wash the filter cake with preheated 2-pentanol (50 °C).[1]
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Dry the resulting solid in a vacuum oven to obtain the product as a yellow solid.[1]

Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-
methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-
nitrobenzene-1,4-diamine
Another SNAr reaction is performed to introduce the side chain.

Materials:

N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

N,N,N'-trimethylethane-1,2-diamine

N,N-Diisopropylethylamine (DIPEA)

N,N-Dimethylacetamide (DMAc)

Procedure:

A mixture of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-

pyrimidinamine, N,N,N'-trimethylethane-1,2-diamine, and DIPEA in DMAc is heated.

The reaction is monitored until the starting material is consumed.

The reaction mixture is cooled and water is added to precipitate the product.

The solid is collected by filtration, washed with water, and dried.

Reduction of the Nitro Group
The nitro group is reduced to an amine, which is a precursor to the acrylamide moiety.

Materials:

N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-

2-yl)-2-nitrobenzene-1,4-diamine
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Palladium on carbon (Pd/C)

Ethanol

Hydrogen gas

Procedure:

The nitro compound is dissolved in ethanol.

Palladium on carbon (10%) is added as a catalyst.

The mixture is subjected to hydrogenation under a hydrogen atmosphere until the reaction is

complete.

The catalyst is removed by filtration through celite.

The filtrate is concentrated to yield the aniline product, which is often used immediately in the

next step due to its potential instability.

Formation of Osimertinib (Acrylamide Formation)
This is the final and crucial step to install the reactive acrylamide group.

Materials:

N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-

2-yl)benzene-1,2,4-triamine

3-Chloropropionyl chloride

Sodium bicarbonate

Ethanol and water

Triethylamine

Acetonitrile
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Procedure:

The aniline intermediate is dissolved in a mixture of ethanol and water.

Sodium bicarbonate is added, and the mixture is cooled.

3-Chloropropionyl chloride is added dropwise.

After the acylation is complete, the intermediate is treated with triethylamine in acetonitrile

and heated to reflux to induce elimination and form the acrylamide.

The reaction mixture is cooled, and water is added to precipitate the product.

The solid is filtered and dried to yield Osimertinib base.

Salt Formation (Osimertinib Mesylate)
The final step is the formation of the mesylate salt for improved stability and bioavailability.

Materials:

Osimertinib base

Methanesulfonic acid (MsOH)

Acetone and water

Procedure:

Osimertinib base is dissolved in a mixture of acetone and water at an elevated temperature

(e.g., 50 °C).[2]

A solution of methanesulfonic acid is added.[2]

The mixture is stirred, then cooled to allow for crystallization.

The solid is collected by filtration, washed with acetone, and dried under vacuum to yield

Osimertinib mesylate.[2]
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Quantitative Data
The efficiency of a synthetic route is determined by its overall yield and the purity of the final

product. The following tables summarize reported quantitative data for a representative

synthesis of Osimertinib.

Table 1: Yields of Key Synthetic Steps

Step Product Reported Yield

3.2

N-(4-fluoro-2-methoxy-5-

nitrophenyl)-4-(1-methyl-1H-

indol-3-yl)pyrimidin-2-amine

99.0%[1]

3.5 & 3.6
Osimertinib Mesylate (from the

aniline intermediate)
77% (overall for 4 steps)[2]

Table 2: Purity of Final Product

Product Analytical Method Reported Purity

Osimertinib Mesylate HPLC 99.87%[2]

Experimental Workflow
The following diagram illustrates the logical flow of the synthetic process described above.
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Starting Materials:
N-methylindole,

2,4-Dichloropyrimidine,
4-Fluoro-2-methoxy-5-nitroaniline

Step 3.1: Friedel-Crafts Reaction

Step 3.2: SNAr Reaction

Step 3.3: Side Chain Introduction (SNAr)

Step 3.4: Nitro Group Reduction

Step 3.5: Acrylamide Formation

Step 3.6: Salt Formation

Osimertinib Mesylate
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Logical workflow for the synthesis of Osimertinib.

Conclusion
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The synthesis of Osimertinib is a multi-step process that relies on the strategic assembly of key

molecular fragments. The route detailed in this guide, starting from N-methylindole and

substituted anilines, represents a viable and high-yielding approach to obtaining the final active

pharmaceutical ingredient. Understanding the nuances of each experimental step, including

reaction conditions and purification methods, is paramount for researchers and professionals in

the field of drug development and manufacturing. The provided data and visualizations serve

as a comprehensive resource for the synthesis of this critical anti-cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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